

Introduction: The Strategic Value of 1-(3,4-Dibromophenyl)ethanone in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3,4-Dibromophenyl)ethanone

Cat. No.: B1590023

[Get Quote](#)

1-(3,4-Dibromophenyl)ethanone (CAS No. 3114-30-5) is a highly functionalized aromatic ketone that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive ketone group and two bromine atoms on an aromatic ring, presents a unique combination of synthetic handles. This guide provides an in-depth analysis of its commercial availability, quality control parameters, applications, and safe handling, designed for researchers, chemists, and drug development scientists who seek to leverage this versatile intermediate for the construction of complex molecular architectures. The strategic placement of the bromine atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the ketone moiety offers a classic site for nucleophilic additions, condensations, and derivatizations.

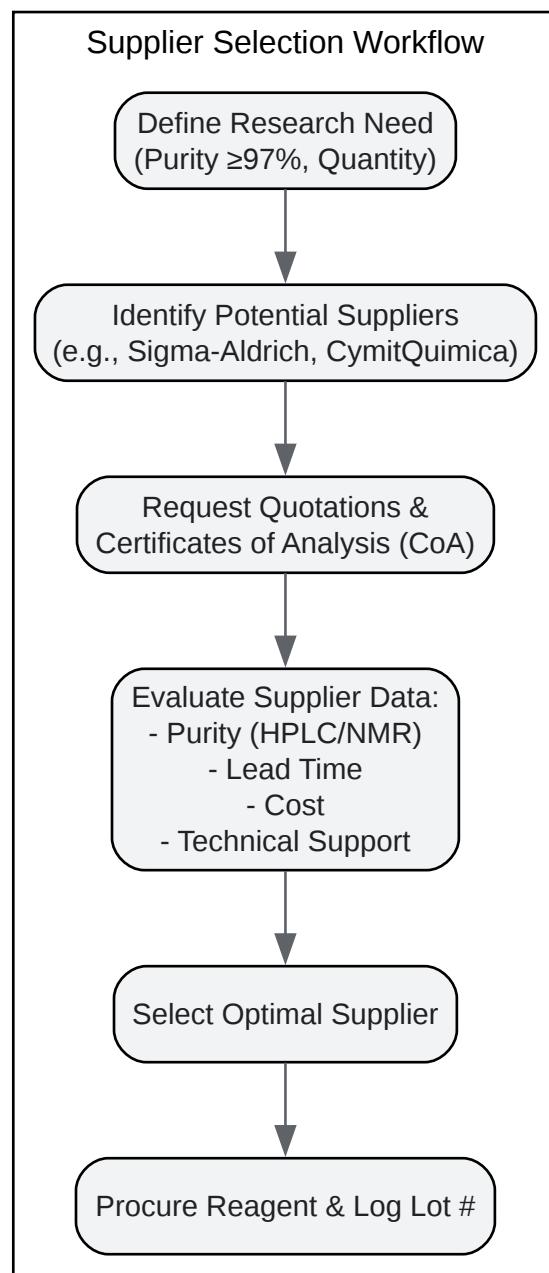
Physicochemical Properties and Identifiers

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. All data presented below is compiled from authoritative chemical databases.[\[1\]](#)

Property	Value	Source
CAS Number	3114-30-5	PubChem[1]
Molecular Formula	C ₈ H ₆ Br ₂ O	PubChem[1]
Molecular Weight	277.94 g/mol	PubChem[1]
IUPAC Name	1-(3,4-dibromophenyl)ethanone	PubChem[1]
Synonyms	3',4'-Dibromoacetophenone	PubChem[1]
InChIKey	GYWFVNMZKBLMAR-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(=O)C1=CC(=C(C=C1)Br)Br	PubChem[1]

Commercial Availability and Supplier Evaluation

1-(3,4-Dibromophenyl)ethanone is readily available from a variety of commercial suppliers, typically on an R&D scale. The procurement process for such a specialized intermediate requires careful consideration of purity, documentation, and supplier reliability.


Representative Commercial Suppliers

The following table lists several known suppliers of **1-(3,4-Dibromophenyl)ethanone**. Researchers should note that availability, purity, and offered quantities are subject to change and should always be confirmed with the supplier.

Supplier	Brand/Partner	Typical Purity	Notes
CymitQuimica	Fluorochem	97%	Offers quantities from 100mg to 10g. [2]
Sigma-Aldrich	Synthonix Corp.	97%	Available as a catalog item. [3]
Parchem	N/A	Not specified	Specialty chemical supplier. [2]
BOC Sciences	N/A	95%	Specializes in chemical synthesis and characterization. [4] [5]
Alachem	N/A	Not specified	For applications from R&D to industrial use.
BLD Pharm	N/A	Not specified	Mentions availability of NMR, HPLC, and LC-MS data.

Workflow for Supplier Selection

Choosing the right supplier is a critical step that impacts experimental reproducibility and success. The Certificate of Analysis (CoA) is a non-negotiable document that provides lot-specific data on purity and identity, which should be requested and reviewed before purchase.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the selection and procurement of **1-(3,4-Dibromophenyl)ethanone**.

Quality Control and Spectroscopic Characterization

Verifying the identity and purity of the starting material is paramount. While a supplier's CoA is the primary document, an in-house characterization is best practice. Reference spectra for **1-**

(3,4-Dibromophenyl)ethanone are available in curated databases.[\[1\]](#)

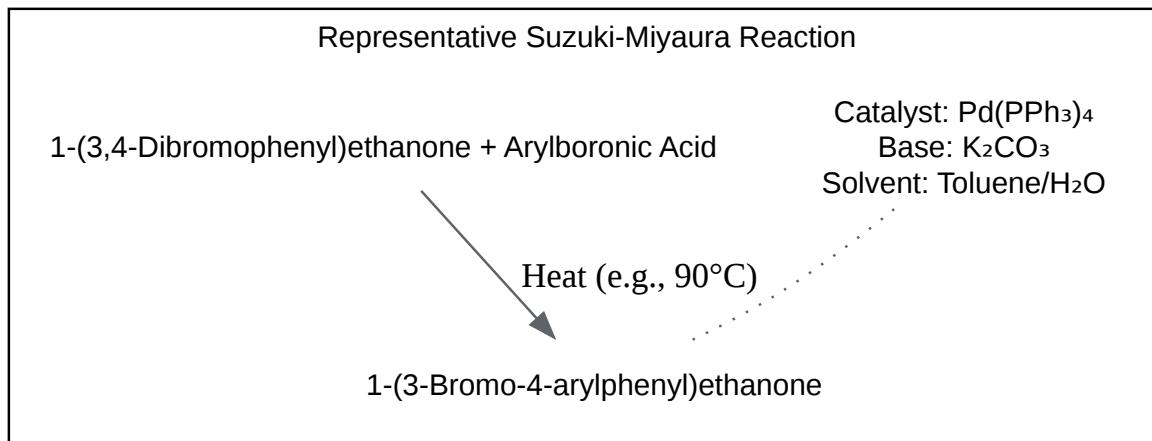
- **¹H NMR:** The proton NMR spectrum is expected to show a singlet for the methyl protons (CH_3) around 2.6 ppm. The aromatic region should display three distinct signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring, with splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstitution pattern.
- **¹³C NMR:** The carbon NMR will show a signal for the carbonyl carbon near 196 ppm, a methyl carbon signal around 26 ppm, and six distinct aromatic carbon signals, including two attached to bromine at approximately 120-135 ppm.
- **Infrared (IR) Spectroscopy:** A strong, sharp absorption band characteristic of the ketone carbonyl ($\text{C}=\text{O}$) stretch is expected around $1680\text{-}1700\text{ cm}^{-1}$. Additional peaks will be present in the $1600\text{-}1450\text{ cm}^{-1}$ region for aromatic $\text{C}=\text{C}$ stretching and in the $\text{C}-\text{H}$ stretching region ($\sim 3100\text{-}3000\text{ cm}^{-1}$).
- **Mass Spectrometry (MS):** The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (^{19}Br and ^{81}Br), with prominent M , $\text{M}+2$, and $\text{M}+4$ peaks. The molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} \approx 276$, corresponding to the monoisotopic mass.[\[1\]](#)

Applications in Research and Drug Development

Bromoacetophenones are established as crucial intermediates for synthesizing a wide range of biologically active molecules.[\[6\]](#) The dibrominated structure of **1-(3,4-Dibromophenyl)ethanone** offers multiple, distinct reaction sites, making it a valuable precursor in combinatorial chemistry and targeted synthesis.

- **Scaffold for Cross-Coupling Reactions:** The two bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the sequential and regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex bi-aryl systems or other elaborate scaffolds common in pharmaceutical agents.
- **Precursor to Heterocyclic Compounds:** The ketone functionality can be readily transformed. For example, it can undergo condensation reactions with hydrazines or other bifunctional

nucleophiles to form various heterocyclic rings (e.g., pyrazoles, pyridazines), which are privileged structures in medicinal chemistry.


- Derivatization via the Ketone Group: The acetyl group can be α -halogenated to produce phenacyl bromides, which are potent alkylating agents for creating ester or ether linkages. Furthermore, the ketone can be reduced to a secondary alcohol, providing a chiral center for asymmetric synthesis.

Example Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of **1-(3,4-Dibromophenyl)ethanone**, a representative protocol for a Suzuki-Miyaura reaction is provided below. This reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.

Objective: To selectively couple an arylboronic acid at one of the bromine positions of the starting material. The bromine at position 4 is generally more reactive in Pd-catalyzed couplings than the one at position 3.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.

[Click to download full resolution via product page](#)

Caption: Diagram of a representative Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

- Reaction Setup: To an oven-dried Schlenk flask, add **1-(3,4-Dibromophenyl)ethanone** (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (K_2CO_3 , 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.03 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed solvents, such as a mixture of toluene and water (e.g., 4:1 v/v).
- Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-coupled product.
- Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis.

Safety, Handling, and Storage

Note: The following information is based on safety data for closely related bromoacetophenone compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for **1-(3,4-Dibromophenyl)ethanone**.

- Hazard Identification: Bromoacetophenones are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). They are often harmful if swallowed (H302).
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).
- Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat. Ensure full skin coverage.
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols may be generated, use an approved respirator.
- First Aid Measures:
 - If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If Swallowed: Rinse mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek medical advice/attention if symptoms persist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

1-(3,4-Dibromophenyl)ethanone is a commercially accessible and highly valuable reagent for chemical synthesis. Its polyfunctional nature provides a robust platform for generating molecular diversity, making it an important tool in the arsenal of chemists in pharmaceutical and agrochemical research. By understanding its properties, ensuring material quality through proper supplier vetting and characterization, and adhering to strict safety protocols, researchers can effectively unlock the synthetic potential of this versatile building block.

References

- PubChem. 1-(3,4-Dibromophenyl)ethan-1-one.
- Alachem Co., Ltd. Ethanone, 1-(3,4-dibromophenyl)-. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. [\[Link\]](#)
- Absal-Network. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [\[Link\]](#)
- SpectraBase. ethanone, 1-[3-[[3-(4-bromophenyl)[1][7][9]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]-. [\[Link\]](#)
- Taylor & Francis Online. Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholiny)ethanone. [\[Link\]](#)
- NIST. Ethanone, 1-(4-bromophenyl)- Mass Spectrum. [\[Link\]](#)
- ResearchGate. Medicine synthesized by α -bromoacetophenone and α,α -dibromoacetophenone. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3,4-Dibromophenyl)ethan-1-one | C8H6Br2O | CID 12374963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 1-(3,4-Dibromophenyl)ethanone | 3114-30-5 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 4. bocsci.com [bocsci.com]
- 5. bocsci.com [bocsci.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 1-(3,4-Dibromophenyl)ethanone in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590023#commercial-suppliers-of-1-3-4-dibromophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com